molecular formula C22H22F3N3O4S B11504533 methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate

methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate

Cat. No.: B11504533
M. Wt: 481.5 g/mol
InChI Key: ZVBJNBSLHFEGOW-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate is a complex organic compound that features a trifluoromethyl group, a benzothiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate typically involves multiple steps, including the formation of the trifluoromethyl group and the coupling of the benzothiazole ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate undergoes various chemical reactions, including:

    Cycloaddition Reactions: These reactions involve the addition of two or more unsaturated molecules to form a cyclic product.

    Cyclocondensation Reactions: These reactions involve the formation of a ring structure through the condensation of two or more molecules.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylcyanamide, 2-aminothiazoline, and N-cyclohexylbenzamidine. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include thiazolo[3,2-a][1,3,5]triazine derivatives, dihydroimidazo[2,1-b]thiazol-5(6H)-one, and other heterocyclic compounds .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The benzothiazole ring and methoxyphenyl group contribute to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate is unique due to its combination of a trifluoromethyl group, benzothiazole ring, and methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H22F3N3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-[(3-methoxybenzoyl)amino]-2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]propanoate

InChI

InChI=1S/C22H22F3N3O4S/c1-12(2)13-8-9-16-17(11-13)33-20(26-16)28-21(19(30)32-4,22(23,24)25)27-18(29)14-6-5-7-15(10-14)31-3/h5-12H,1-4H3,(H,26,28)(H,27,29)

InChI Key

ZVBJNBSLHFEGOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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